Cas no 2308482-16-6 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-4,4-ジフルオロブタノイルピペリジン-3-カルボン酸は、Fmoc保護基を有するジフルオロ化された非天然アミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として機能し、特に構造活性相関研究に有用です。4,4-ジフルオロブタノイル部位が導入されることで、代謝安定性の向上やタンパク質相互作用の制御が可能となります。立体選択的な(3R)配置は標的タンパク質との立体特異的結合を可能にし、Fmoc基は固相ペプチド合成における効率的な脱保護を保証します。高い純度と安定性を特徴とし、医薬品開発や化学生物学研究に適しています。

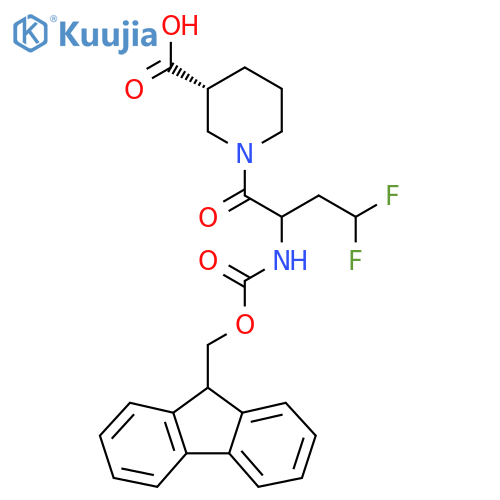

2308482-16-6 structure

商品名:(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid

- (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid

- 2308482-16-6

- EN300-1479832

-

- インチ: 1S/C25H26F2N2O5/c26-22(27)12-21(23(30)29-11-5-6-15(13-29)24(31)32)28-25(33)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-22H,5-6,11-14H2,(H,28,33)(H,31,32)/t15-,21?/m1/s1

- InChIKey: HGQLAHXSIIJAMA-RBFZIWAESA-N

- ほほえんだ: FC(CC(C(N1CCC[C@@H](C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

- せいみつぶんしりょう: 472.18097826g/mol

- どういたいしつりょう: 472.18097826g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 729

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1479832-1000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1479832-2500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1479832-500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1479832-1.0g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1479832-2.5g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1479832-0.1g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1479832-0.25g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1479832-10000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1479832-100mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1479832-0.5g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid |

2308482-16-6 | 0.5g |

$3233.0 | 2023-06-06 |

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

2308482-16-6 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量